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Compound Name: Imipenem monohydrate

Cat. No.: B018548 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetics of imipenem,

a broad-spectrum carbapenem antibiotic. The document details its absorption, distribution,

metabolism, and excretion (ADME), presents quantitative data in tabular format, outlines typical

experimental protocols for its study, and includes visualizations of key pathways and workflows.

Mechanism of Action
Imipenem is a bactericidal agent that exerts its effect by inhibiting bacterial cell wall synthesis.

[1][2][3] It has a high affinity for penicillin-binding proteins (PBPs) in a wide range of gram-

positive and gram-negative bacteria.[2][4] In organisms like E. coli, it primarily binds to PBP-2,

PBP-1a, and PBP-1b.[1][4] By binding to these proteins, imipenem blocks the transpeptidation

step in peptidoglycan synthesis, which is essential for cross-linking the bacterial cell wall.[2]

This inhibition leads to a weakened cell wall and subsequent cell lysis due to osmotic pressure.
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Diagram 1. Imipenem's mechanism of action on bacterial cell wall synthesis.

Pharmacokinetic Profile
The pharmacokinetic properties of imipenem are significantly influenced by its co-

administration with cilastatin, an inhibitor of the renal enzyme responsible for imipenem's

metabolism.

2.1 Absorption Imipenem is not effectively absorbed from the gastrointestinal tract and

therefore requires parenteral administration.[1][4] Following intramuscular (IM) injection,

bioavailability is high, reported to be approximately 89%.[1][4][5]

2.2 Distribution Imipenem distributes into various body fluids and tissues.

Volume of Distribution (Vd): In healthy adults, the reported volume of distribution ranges from

0.23 to 0.31 L/kg.[1][4] Studies in critically ill patients have shown a larger central

compartment Vd, which can be around 20.4 L.[6]

Protein Binding: Imipenem exhibits low plasma protein binding, approximately 20%.[1][4][6]
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2.3 Metabolism Imipenem is extensively metabolized in the kidneys by a brush border enzyme,

dehydropeptidase-I (DHP-I).[1][2][8] This rapid degradation leads to low levels of the active

drug in the urine when administered alone.[8][9] To overcome this, imipenem is co-formulated

with cilastatin, a specific DHP-I inhibitor.[3][8] Cilastatin prevents the renal metabolism of

imipenem, thereby increasing the urinary concentration of the active drug and reducing the

potential for nephrotoxicity associated with its metabolites.[2][3][10]
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Diagram 2. Renal metabolism of imipenem and the inhibitory role of cilastatin.
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2.4 Excretion Imipenem is primarily eliminated from the body via the kidneys.[7][11]

Without Cilastatin: Urinary recovery of active imipenem is low and highly variable, ranging

from 6% to 38%.[8][9]

With Cilastatin: Co-administration with cilastatin significantly increases the urinary recovery

of the unchanged, active drug to approximately 70% of the administered dose.[1][3][4][8][9]

The total clearance of imipenem (with cilastatin) is approximately 0.2 L/h/kg.[1][4]

Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for imipenem in various

populations.

Table 1: Pharmacokinetic Parameters of Imipenem in Healthy Adults

Parameter
Intravenous (IV)
Administration

Intramuscular (IM)
Administration

Source(s)

Elimination Half-Life

(t½)
~1 hour

1.3 - 5.1 hours
(apparent)

[1][4][6][8]

Volume of Distribution

(Vd)
0.23 - 0.31 L/kg 14.3 ± 12.2 L [1][4][5]

Total Plasma

Clearance

~0.2 L/h/kg (12.1

L/h/1.73 m²)

Not directly

comparable
[1][4][12]

Renal Clearance (with

Cilastatin)
~0.15 L/h/kg Not applicable [1][4]

Bioavailability 100% (by definition) ~89% [1][4][5]

| Plasma Protein Binding | ~20% | ~20% |[1][4] |

Table 2: Pharmacokinetic Parameters of Imipenem in Special Populations
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Population
Elimination Half-
Life (t½)

Key
Considerations

Source(s)

Renal Impairment
Increased (e.g.,
~3.4 hours)

Elimination is
significantly
slowed. Dosage
reduction is
required for GFR
<30 mL/min.

[8][9][13]

Critically Ill Patients Variable

Increased Vd and

fluctuating clearance

often observed.

Standard dosing may

be inadequate.

[6][7][14]

Neonates 1.7 - 2.4 hours

PK profile resembles

adults with renal

insufficiency. Marked

inter-subject

variability.

[15][16]

| Pediatric Patients | Variable by age group | Wide interindividual variations in plasma levels.

Higher doses (e.g., 100 mg/kg/day) may be needed. |[17][18] |

Experimental Protocols for Pharmacokinetic
Analysis
The determination of imipenem concentrations in biological matrices requires specific and

carefully controlled procedures due to the drug's inherent instability.

4.1 Study Design and Sample Collection A typical pharmacokinetic study involves

administering a single dose of imipenem/cilastatin intravenously (as a 30-minute infusion) or

intramuscularly to subjects.[5][12] Serial blood samples are collected in heparinized tubes at

predetermined time points, such as pre-dose (0) and at 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-

administration.[5][19]
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4.2 Sample Preparation and Stabilization

Separation: Blood samples are immediately placed on ice and centrifuged (e.g., at 1,000-

2,000 x g) to separate the plasma.[20][21]

Stabilization: Due to imipenem's instability in plasma, samples must be immediately

stabilized.[21] This is typically achieved by diluting the plasma 1:1 with a stabilizing buffer,

such as 0.5 M 3-morpholinopropanesulfonic acid (MOPS) or morpholineethanesulfonic acid

(MES) buffer (pH ~6.0-6.8).[20][21][22][23]

Deproteinization: To analyze the total or unbound drug concentration and prevent column

contamination, proteins are removed. This is commonly done by ultrafiltration using

centrifugal filter units.[22][23][24]

Storage: Stabilized samples are stored at -70°C or lower until analysis.[20]

4.3 Bioanalytical Methodology High-Performance Liquid Chromatography (HPLC) with

ultraviolet (UV) detection is the most widely used method for quantifying imipenem.[23][24]

Chromatography: Reverse-phase chromatography is employed, often using a C18 column.

[24][25]

Mobile Phase: The mobile phase typically consists of an aqueous buffer (e.g., boric acid or

potassium phosphate buffer) and an organic modifier like methanol.[21][23][24]

Detection: Imipenem is detected by UV absorbance at approximately 300 nm.[21][22][23]

Validation: The method must be validated for linearity, accuracy, precision, and sensitivity,

with a typical lower limit of quantification (LLOQ) around 0.05-0.3 µg/mL.[25][26] More

sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

have also been developed, which are particularly useful for determining low concentrations

or the unbound fraction of the drug.[25]

4.4 Pharmacokinetic Data Analysis The resulting plasma concentration-time data are analyzed

using specialized software.
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Non-Compartmental Analysis (NCA): Parameters like the area under the concentration-time

curve (AUC) are calculated using the trapezoidal rule.[5]

Compartmental Analysis: Data are fitted to one- or two-compartment models to estimate

parameters like elimination half-life (t½), volume of distribution (Vd), and clearance (CL).[6]

[15]

Population Pharmacokinetics (PPK): In larger studies, non-linear mixed-effects modeling is

used to identify sources of variability in PK parameters among a patient population.[26]
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Diagram 3. General experimental workflow for an imipenem pharmacokinetic study.
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Conclusion
The pharmacokinetics of imipenem are characterized by its need for parenteral administration,

low plasma protein binding, and primary elimination via the kidneys. Its metabolism by renal

dehydropeptidase-I is a critical factor, necessitating co-administration with the inhibitor cilastatin

to ensure therapeutic efficacy. Significant variability in pharmacokinetic parameters exists in

special populations, such as critically ill patients, neonates, and those with renal dysfunction,

highlighting the importance of understanding these characteristics for dose optimization. The

analytical methods for its quantification are well-established but require careful sample

handling to ensure the stability and accuracy of results. This guide provides foundational

knowledge for professionals involved in the research and development of carbapenem

antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b018548#pharmacokinetics-of-imipenem-
monohydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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